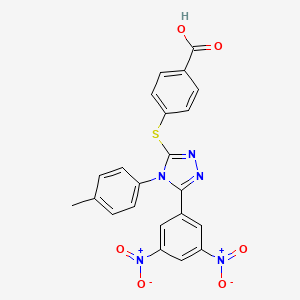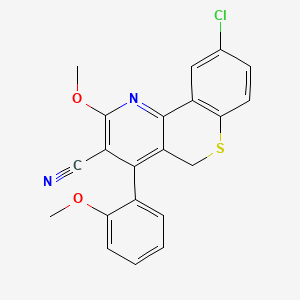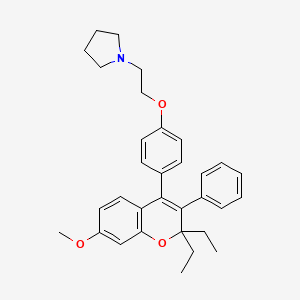
Dbh4buh2UR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine, commonly referred to as Dbh4buh2UR, is a synthetic organic compound with the molecular formula C32H37NO3 This compound is characterized by its complex structure, which includes a benzopyran core, phenoxyethyl group, and pyrrolidine ring
Métodos De Preparación
The synthesis of 1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine involves several steps. One common method includes the following steps:
Formation of the benzopyran core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzopyran ring.
Attachment of the phenoxyethyl group: This step typically involves a nucleophilic substitution reaction where the phenoxyethyl group is introduced to the benzopyran core.
Introduction of the pyrrolidine ring: This step involves the reaction of the intermediate compound with pyrrolidine under suitable conditions to form the final product.
Análisis De Reacciones Químicas
1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: The compound is used in studies of cellular processes and interactions due to its ability to interact with various biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine can be compared with other similar compounds, such as:
1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)piperidine: This compound has a similar structure but contains a piperidine ring instead of a pyrrolidine ring.
1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)morpholine: This compound contains a morpholine ring, which imparts different chemical properties and biological activities.
The uniqueness of 1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
765843-06-9 |
|---|---|
Fórmula molecular |
C32H37NO3 |
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
1-[2-[4-(2,2-diethyl-7-methoxy-3-phenylchromen-4-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C32H37NO3/c1-4-32(5-2)31(25-11-7-6-8-12-25)30(28-18-17-27(34-3)23-29(28)36-32)24-13-15-26(16-14-24)35-22-21-33-19-9-10-20-33/h6-8,11-18,23H,4-5,9-10,19-22H2,1-3H3 |
Clave InChI |
JKPDICXJAHISEL-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


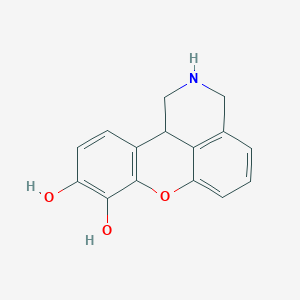

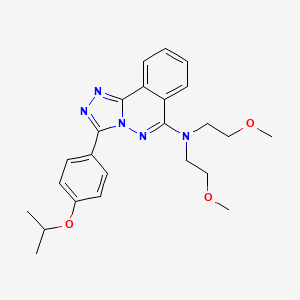

![calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride](/img/structure/B12756146.png)
![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12756150.png)
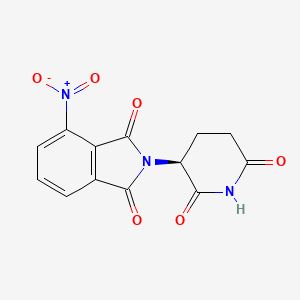
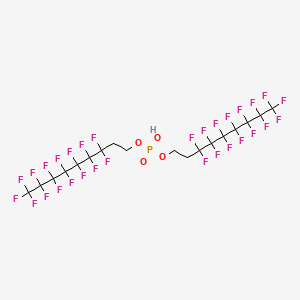
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
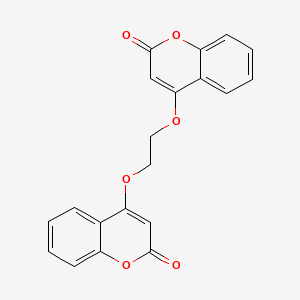
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)
